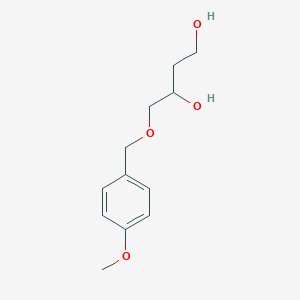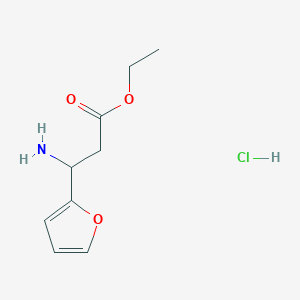
2-Chlor-3-fluor-5-picolin-4-boronsäure
Übersicht
Beschreibung
2-Chloro-3-fluoro-5-picoline-4-boronic acid is a useful research compound. Its molecular formula is C6H6BClFNO2 and its molecular weight is 189.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-3-fluoro-5-picoline-4-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-fluoro-5-picoline-4-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Katalyse
Diese Verbindung wird in katalytischen Prozessen eingesetzt, da sie durch Senkung der Aktivierungsenergie Reaktionen erleichtern kann. Sie ist besonders wertvoll bei Suzuki-Miyaura-Kupplungsreaktionen, die für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen entscheidend sind, ein wesentlicher Schritt bei der Synthese komplexer organischer Moleküle .
Organische Synthese
In der organischen Synthese dient 2-Chlor-3-fluor-5-picolin-4-boronsäure als Baustein für die Herstellung verschiedener organischer Verbindungen. Ihre Reaktivität mit α-Oxocarbonsäuren durch Heterocyclisierung ist eine solche Anwendung, die zur Bildung verschiedener heterocyclischer Strukturen führt .
Medizinische Chemie
Als Vorläufer von biologisch aktiven Molekülen wurde diese Verbindung zur Synthese von Heteroarylbenzylharnstoffen mit inhibitorischer Aktivität gegen Glykogensynthasekinase 3 verwendet, einer Proteinkinase, die an verschiedenen Krankheiten beteiligt ist . Darüber hinaus wird sie zur Herstellung von Carboxyindolen mit inhibitorischer Aktivität gegen HCV NS5B-Polymerase verwendet, was in der antiviralen Forschung von Bedeutung ist .
Wirkmechanismus
Target of Action
The primary target of 2-Chloro-3-fluoro-5-picoline-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
2-Chloro-3-fluoro-5-picoline-4-boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The biochemical pathway affected by 2-Chloro-3-fluoro-5-picoline-4-boronic acid is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . These properties may impact its bioavailability.
Result of Action
The molecular and cellular effects of 2-Chloro-3-fluoro-5-picoline-4-boronic acid’s action include the formation of new carbon-carbon bonds . This enables the synthesis of complex organic compounds, contributing to various chemical reactions and processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-3-fluoro-5-picoline-4-boronic acid. For instance, the compound is known to be stable and environmentally benign . .
Biochemische Analyse
Biochemical Properties
2-Chloro-3-fluoro-5-picoline-4-boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It interacts with various enzymes and proteins, often acting as an inhibitor. For instance, boronic acids are known to inhibit serine proteases by forming a reversible covalent bond with the active site serine residue. This interaction can modulate the activity of enzymes involved in critical biochemical pathways, making 2-Chloro-3-fluoro-5-picoline-4-boronic acid a valuable tool in biochemical research .
Cellular Effects
The effects of 2-Chloro-3-fluoro-5-picoline-4-boronic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the activity of enzymes involved in signal transduction pathways, thereby altering the cellular response to external stimuli. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
At the molecular level, 2-Chloro-3-fluoro-5-picoline-4-boronic acid exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active site of the enzyme. This binding can be either reversible or irreversible, depending on the nature of the interaction. The compound can also modulate gene expression by interacting with DNA or RNA, thereby influencing the transcription and translation processes. These molecular interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-3-fluoro-5-picoline-4-boronic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light or extreme temperatures can lead to its degradation, affecting its efficacy in biochemical assays .
Metabolic Pathways
2-Chloro-3-fluoro-5-picoline-4-boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation through oxidation, reduction, or conjugation reactions, leading to the formation of metabolites. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential interactions with other biomolecules .
Transport and Distribution
The transport and distribution of 2-Chloro-3-fluoro-5-picoline-4-boronic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes or passively diffuse into cells, depending on its physicochemical properties. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 2-Chloro-3-fluoro-5-picoline-4-boronic acid is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it interacts with DNA or RNA, or to the cytoplasm, where it modulates enzyme activity. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
(2-chloro-3-fluoro-5-methylpyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BClFNO2/c1-3-2-10-6(8)5(9)4(3)7(11)12/h2,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMMLPABMFWKGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1C)Cl)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660543 | |
| Record name | (2-Chloro-3-fluoro-5-methylpyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072952-39-6 | |
| Record name | B-(2-Chloro-3-fluoro-5-methyl-4-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloro-3-fluoro-5-methylpyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine](/img/structure/B1498207.png)
![tert-butyl 1-bromo-6,7-dihydrothieno[3,4-c]pyridine-5(4H)-carboxylate](/img/structure/B1498208.png)

![N,N'-Bis[3-(tert-butoxycarbonylamino)propyl]glycinamide](/img/structure/B1498214.png)


![tert-butyl 3-Bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B1498218.png)

